molecular formula C11H16O2 B15240562 2-Acetylspiro[4.4]nonan-1-one

2-Acetylspiro[4.4]nonan-1-one

Cat. No.: B15240562
M. Wt: 180.24 g/mol
InChI Key: NPMKASMFVNNOAX-UHFFFAOYSA-N
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Description

2-Acetylspiro[44]nonan-1-one is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two nonane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylspiro[4.4]nonan-1-one can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile imines with arylidenethiohydantoins . This reaction typically occurs under mild conditions and yields the desired spirocyclic product in moderate to good yields. Another method involves the phosphine-catalyzed [3+2] cycloaddition of 2-methylene γ-lactams with acrylates . This method also provides a straightforward route to the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetylspiro[4.4]nonan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a diverse range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve standard organic synthesis techniques.

Major Products Formed

The major products formed from these reactions include oxidized ketones, reduced alcohols, and substituted spirocyclic derivatives. These products can be further utilized in various applications, including drug development and material science.

Scientific Research Applications

2-Acetylspiro[4.4]nonan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetylspiro[4.4]nonan-1-one involves its interaction with molecular targets through its spirocyclic structure. This interaction can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Azaspiro[4.4]nonan-1-one: Similar spirocyclic structure but with a nitrogen atom in the ring.

    6-Methylenespiro[4.4]nonan-1-one: Features a methylene group at the spiro carbon.

    Spiro[4.4]non-6-en-1-one: Contains a double bond in the spirocyclic ring.

Uniqueness

2-Acetylspiro[4.4]nonan-1-one is unique due to its acetyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

3-acetylspiro[4.4]nonan-4-one

InChI

InChI=1S/C11H16O2/c1-8(12)9-4-7-11(10(9)13)5-2-3-6-11/h9H,2-7H2,1H3

InChI Key

NPMKASMFVNNOAX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC2(C1=O)CCCC2

Origin of Product

United States

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